molecular formula C20H18ClN3O5S2 B2989581 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide CAS No. 866843-98-3

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No. B2989581
CAS RN: 866843-98-3
M. Wt: 479.95
InChI Key: DCZNKNANCLHBKL-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2 . Sulfonamides are known for their antibiotic properties and are used in several pharmaceutical drugs.


Chemical Reactions Analysis

The compound contains a pyrimidine ring, which is a type of aromatic heterocycle. Pyrimidines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .

Scientific Research Applications

Synthesis and Characterization

A study by Nafeesa et al. (2017) described the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, showcasing its antibacterial and anti-enzymatic potential. The structural elucidation was conducted using IR, EI-MS, 1H NMR, and 13C NMR techniques, highlighting the compound's role in inhibiting gram-negative bacterial strains and its low potential against the lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).

Molecular Structure Analysis

Subasri et al. (2017) reported on the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs, providing insights into the molecular conformation and the inclination of the pyrimidine ring relative to the benzene ring. This study contributes to understanding the compound's structural features and potential interactions in biological systems (Subasri et al., 2017).

Antifolate and Antitumor Potential

Research by Gangjee et al. (2007) synthesized classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates. These compounds were evaluated as potential inhibitors of dihydrofolate reductase (DHFR) and for their antitumor activities, indicating the compound's relevance in developing antitumor agents (Gangjee et al., 2007).

Vibrational Spectroscopic Analysis

A study by Jenepha Mary et al. (2022) focused on the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, providing quantum computational insights into its molecular structure and intermolecular interactions. This analysis offers a comprehensive understanding of the compound's stereo-electronic interactions and potential stability in pharmaceutical applications (Jenepha Mary et al., 2022).

Anticancer Evaluation

Zyabrev et al. (2022) synthesized and evaluated 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles for their in vitro anticancer activity. Among the synthesized compounds, one exhibited significant activity against CNS cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Zyabrev et al., 2022).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S2/c1-2-29-16-6-4-3-5-15(16)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)14-9-7-13(21)8-10-14/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZNKNANCLHBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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